molecular formula C11H4F5NO4 B8118446 N-Succinimidyl pentafluorobenZoate

N-Succinimidyl pentafluorobenZoate

Cat. No.: B8118446
M. Wt: 309.14 g/mol
InChI Key: OLEIFWAZIALOFS-UHFFFAOYSA-N
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Description

N-Succinimidyl pentafluorobenZoate is a chemical compound that combines the properties of pentafluorobenzoic acid and succinimidyl ester. This compound is widely used in various scientific fields due to its reactivity and stability. It is particularly known for its role in bioconjugation, where it is used to label or crosslink biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Succinimidyl pentafluorobenZoate is typically synthesized through the reaction of pentafluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction conditions usually involve dissolving the reactants in an organic solvent like dichloromethane or dimethylformamide and stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of pentafluorobenzoic acid succinimidyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions and to maximize yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl pentafluorobenZoate primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group is highly reactive towards nucleophiles, particularly primary amines, forming stable amide bonds. This reactivity makes it an excellent reagent for bioconjugation and labeling of proteins and other biomolecules .

Common Reagents and Conditions

The common reagents used in reactions involving pentafluorobenzoic acid succinimidyl ester include primary amines, which react with the succinimidyl ester group. The reactions are typically carried out in aqueous or organic solvents under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from reactions involving pentafluorobenzoic acid succinimidyl ester are amide-linked conjugates. These products are stable and can be used in various applications, including protein labeling and crosslinking .

Scientific Research Applications

N-Succinimidyl pentafluorobenZoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pentafluorobenzoic acid succinimidyl ester involves the formation of stable amide bonds with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Succinimidyl pentafluorobenZoate is unique due to the presence of the pentafluorobenzoic acid moiety, which enhances its reactivity and stability. The fluorine atoms increase the electron-withdrawing capability of the compound, making the succinimidyl ester group more reactive towards nucleophiles. This property makes it particularly useful in applications requiring high specificity and efficiency .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2,3,4,5,6-pentafluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F5NO4/c12-6-5(7(13)9(15)10(16)8(6)14)11(20)21-17-3(18)1-2-4(17)19/h1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLEIFWAZIALOFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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